5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a thiazole ring, and a triazole ring . The presence of these functional groups suggests that this compound could have a wide range of potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. The retrieved papers do not provide specific information about the chemical reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The retrieved papers do not provide specific information about the physical and chemical properties of this compound .Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound is part of a broader class of 1,2,4-triazole derivatives that have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, exhibit good to moderate antimicrobial activities against tested microorganisms. These findings suggest the potential utility of these compounds, including variations like "5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol," in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Derivatives of 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1, 2, 4-triazol-5-ols, closely related to the structure of interest, have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. This suggests the compound may hold similar therapeutic potential, highlighting the importance of this class of compounds in drug development (Tozkoparan et al., 2004).
Antifungal Potential and Solubility Characteristics
A novel potential antifungal compound from the 1,2,4-triazole class has been synthesized and characterized, demonstrating poor solubility in buffer solutions and hexane but better solubility in alcohols. The solubility and thermodynamic parameters indicate a preference for lipophilic delivery pathways, suggesting that derivatives such as "5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" might be optimized for better biological availability (Volkova et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamide derivatives and 1,3,4-thiadiazoles, have been associated with a wide range of biological activities . They have been reported to possess antifungal, antiviral, and herbicidal properties for potential agricultural applications .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s worth noting that the piperazine moiety, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been shown to possess certain anti-tobacco mosaic virus activity .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential uses in various applications. The retrieved papers do not provide specific information about the future directions for research on this compound .
properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-7-16(23)8-6-15)28-11-9-27(10-12-28)18-4-2-3-17(24)13-18/h2-8,13,19,30H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXKEQRATKFLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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